molecular formula C11H13N3O5 B613111 H-D-Glu(pNA)-OH CAS No. 60133-17-7

H-D-Glu(pNA)-OH

Cat. No.: B613111
CAS No.: 60133-17-7
M. Wt: 267.24
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Glu(pNA)-OH, also known as N-(4-Nitroanilino)-D-glutamic acid, is a synthetic peptide derivative. It is commonly used in biochemical research, particularly in the study of enzyme kinetics and substrate specificity. The compound is characterized by the presence of a para-nitroaniline group, which serves as a chromogenic substrate for various enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Glu(pNA)-OH typically involves the coupling of D-glutamic acid with para-nitroaniline. This process can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

H-D-Glu(pNA)-OH undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes, resulting in the release of para-nitroaniline, which can be quantitatively measured.

    Reduction: The nitro group in para-nitroaniline can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as trypsin or chymotrypsin are commonly used under physiological conditions (pH 7.4, 37°C).

    Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the nitro group under basic conditions.

Major Products Formed

    Hydrolysis: Para-nitroaniline and D-glutamic acid.

    Reduction: Para-phenylenediamine and D-glutamic acid.

    Substitution: Various substituted aniline derivatives and D-glutamic acid.

Scientific Research Applications

H-D-Glu(pNA)-OH is widely used in scientific research due to its chromogenic properties. Some of its applications include:

    Enzyme Kinetics: The compound is used as a substrate to study the activity and specificity of proteolytic enzymes.

    Drug Development: It serves as a model compound for screening potential enzyme inhibitors.

    Biochemical Assays: The release of para-nitroaniline upon hydrolysis is used as a quantitative measure in various biochemical assays.

    Industrial Enzyme Production: The compound is used to evaluate the efficiency of industrial enzymes in the production of pharmaceuticals and other biochemicals.

Comparison with Similar Compounds

Similar Compounds

    H-D-Glu-OtBu: A derivative of D-glutamic acid with a tert-butyl ester group.

    H-D-Glu-OH: The free acid form of D-glutamic acid.

    H-D-Glu-OMe: A methyl ester derivative of D-glutamic acid.

Uniqueness

H-D-Glu(pNA)-OH is unique due to its chromogenic para-nitroaniline group, which allows for easy detection and quantification in enzymatic assays. This property distinguishes it from other D-glutamic acid derivatives that lack such a chromogenic group, making it particularly valuable in biochemical research.

Properties

IUPAC Name

(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZTYIRRBCGARG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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